molecular formula C17H23N3O3S2 B12209690 N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12209690
M. Wt: 381.5 g/mol
InChI Key: KZTNTBYIVKEAOJ-UHFFFAOYSA-N
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Description

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a useful research compound. Its molecular formula is C17H23N3O3S2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
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Biological Activity

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antioxidant properties, cytotoxic effects on various cancer cell lines, and its mechanism of action.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H17N2O2S
  • Molecular Weight : 285.384 g/mol

The compound features a complex structure with a thieno-thiazole moiety and a dimethylamino group, which is known to influence its biological activity.

1. Antioxidant Activity

Research indicates that compounds with a dimethylamino group exhibit significant antioxidant properties. In studies measuring the oxygen radical absorption capacity (ORAC) and ferric reducing antioxidant power (FRAP), compounds similar to this compound demonstrated strong free radical scavenging abilities without cytotoxic effects on H9c2 cardiomyoblast cells .

Assay Type Result
ORACHigh antioxidant capacity
FRAPSignificant reducing power
Cytotoxicity (MTT Assay)No cytotoxic effects at tested doses

2. Cytotoxicity Against Cancer Cell Lines

The compound's cytotoxic effects have been evaluated against several cancer cell lines. For instance, in vitro studies showed that it inhibited the growth of MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer) cells significantly at micromolar concentrations .

Cell Line IC50 (µM) Effect
MDA-MB-2311 - 2Complete inhibition of colony growth
Panc-11 - 2Significant reduction in cell viability

The compound's mechanism appears to involve inducing apoptosis and disrupting cell cycle progression in these cancer cells.

The biological activity of this compound may be attributed to its structural features that allow it to interact with cellular pathways involved in oxidative stress and apoptosis. The presence of the dimethylamino group enhances its ability to penetrate cellular membranes and exert pharmacological effects .

Case Studies

Several studies have explored the biological implications of similar compounds with the dimethylamino functional group:

  • Study on Antioxidant Properties : A study evaluated various derivatives with the dimethylamino group for their antioxidant capabilities. Results indicated promising activity with minimal cytotoxicity .
  • Cytotoxicity Assessment in Cancer Research : Another investigation focused on the anticancer potential of related compounds against breast and pancreatic cancer cell lines, revealing significant inhibitory effects on colony formation and cell viability .

Properties

Molecular Formula

C17H23N3O3S2

Molecular Weight

381.5 g/mol

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C17H23N3O3S2/c1-11(2)16(21)18-17-20(13-7-5-12(6-8-13)19(3)4)14-9-25(22,23)10-15(14)24-17/h5-8,11,14-15H,9-10H2,1-4H3

InChI Key

KZTNTBYIVKEAOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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